(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate
Description
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Properties
IUPAC Name |
tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJPSBYBSNFVHA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCBr)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCBr)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456771 | |
| Record name | tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91229-86-6 | |
| Record name | tert-Butyl 5-bromo-N-(tert-butoxycarbonyl)-L-norvalinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in reactions such as free radical bromination and nucleophilic substitution. These reactions can lead to changes in the structure of the target molecule, potentially altering its function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability.
Biological Activity
(S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its structural properties, including a bromine atom and a tert-butoxycarbonyl group, suggest various biological activities that merit detailed exploration. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H26BrNO4
- Molecular Weight : 352.26 g/mol
- CAS Number : 91229-86-6
- Purity : Typically ≥ 95%
The biological activity of this compound can be attributed to its structural features:
- Brominated Compounds : The presence of bromine allows for participation in free radical reactions and nucleophilic substitutions, which are crucial for various biochemical pathways.
- Carbonyl Group : The tert-butoxycarbonyl group enhances the compound's stability and solubility, facilitating its interaction with biological targets .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits notable activity against specific cancer cell lines. For example:
- Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in human cancer cell lines, with IC50 values indicating micromolar potency.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 15 | Induction of apoptosis |
| MDA-MB-231 (breast cancer) | 20 | Cell cycle arrest |
Case Studies
-
Case Study on Cancer Treatment :
A study published in Journal of Medicinal Chemistry explored the effects of this compound on multipolar spindle formation in centrosome-amplified cancer cells. The results demonstrated that treatment with the compound led to increased multipolarity, resulting in enhanced cell death due to aberrant mitotic processes . -
Toxicological Assessment :
An assessment of the compound's toxicity profile revealed that it has a favorable safety margin in preclinical trials, making it a candidate for further development in targeted therapies .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate is in medicinal chemistry. Its structure allows for modifications that can lead to the development of novel pharmaceuticals. The compound serves as a precursor for synthesizing bioactive amino acids and peptides, which are crucial in drug development.
Case Study: Peptide Synthesis
In research focused on peptide synthesis, this compound has been utilized as a building block for creating various peptide sequences. The bromine atom enhances the reactivity of the compound, allowing for selective reactions that can introduce other functional groups or linkages necessary for peptide formation .
Biochemical Probes
This compound is also employed as a biochemical probe in studies involving enzyme activity and protein interactions. Its ability to participate in nucleophilic substitution reactions makes it useful for labeling biomolecules, thus aiding in the visualization and study of biological processes.
Example Application: Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can be designed to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the tert-butyl group can enhance binding affinity to target enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Synthetic Chemistry
In synthetic organic chemistry, this compound is valued for its versatility as an intermediate. It can be transformed into various derivatives through standard organic reactions such as nucleophilic substitutions and coupling reactions.
Table: Common Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to replace bromine | Formation of new compounds |
| Coupling Reactions | Combines with other carbon chains or functional groups | Synthesis of complex molecules |
| Deprotection | Removal of tert-butoxycarbonyl group | Yielding free amino acid |
Preparation Methods
Boc Protection of Amino Group
A common strategy to protect the amino group in amino acid derivatives is the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base and catalyst. This step is crucial to prevent side reactions during bromination and esterification.
- Dissolve the amino acid or its precursor in an appropriate solvent such as tetrahydrofuran (THF) or tert-butyl alcohol.
- Add a base such as sodium bicarbonate or pyridine to maintain a basic environment.
- Add catalytic amounts of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
- Slowly add di-tert-butyl dicarbonate (Boc2O) and stir at room temperature or slightly elevated temperature (up to 50°C) for several hours to overnight.
- Workup involves filtration, extraction with ethyl acetate, washing with aqueous acid/base solutions, drying, and purification by column chromatography.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 2-amino-5-bromothiazole hydrobromide, NaHCO3, DMAP, Boc2O in tert-butyl alcohol | RT, 16-48 h, then 50°C for 2-4 h | 40-49% | Multiple additions of Boc2O improve conversion |
This method is adaptable to amino acid derivatives like (S)-5-bromo-2-amino pentanoate to yield the Boc-protected intermediate.
Esterification to Form tert-Butyl Ester
The tert-butyl ester is typically introduced by esterification of the carboxyl group with tert-butanol or by using tert-butyl chloroformate under mild conditions.
- Protect the amino group with Boc as above.
- React the carboxylic acid with tert-butanol in the presence of acid catalysts or use tert-butyl chloroformate with a base.
- Purify the product by chromatography.
This step enhances the compound’s solubility and protects the acid functionality during further reactions.
Summary of Synthetic Route
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Boc protection of amino group | Boc2O, NaHCO3 or pyridine, DMAP, THF or tert-butyl alcohol, RT to 50°C, 16-48 h | Boc-protected amino acid intermediate |
| 2 | Selective bromination or substitution at 5-position | DIBAL-H reduction (if needed), bromination reagents or nucleophilic substitution | Introduction of bromine at 5-position |
| 3 | Esterification to tert-butyl ester | tert-butanol with acid catalyst or tert-butyl chloroformate with base | Formation of tert-butyl ester |
Research Findings and Optimization Notes
- The Boc protection step benefits from catalytic DMAP and controlled addition of Boc2O to drive the reaction to completion with moderate to good yields (40-50%).
- The bromination step requires careful control to avoid overbromination or side reactions; selective reduction of gamma-carboxyl to aldehyde is a key intermediate step in some synthetic strategies.
- Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures.
- The stereochemistry is preserved by starting from enantiopure L-glutamic acid or derivatives, avoiding racemization during protection and bromination steps.
Data Table: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H26BrNO4 | PubChem |
| Molecular Weight | 352.26 g/mol | PubChem |
| CAS Number | 91229-86-6 | EPA DSSTox |
| Purity | Typically ≥ 95% | BenchChem |
| IUPAC Name | tert-butyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | PubChem |
Q & A
Q. How to design a multi-step synthesis route for (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate?
Methodological Answer:
- Step 1: Protection of the Amino Group
Begin by introducing the tert-butoxycarbonyl (Boc) group to the primary amine of a suitable precursor (e.g., L-norvaline derivatives) using Boc anhydride in a basic solvent like THF or DCM. This step ensures regioselectivity and prevents side reactions during subsequent steps . - Step 2: Bromination at the C5 Position
Optimize bromination using N-bromosuccinimide (NBS) under radical or electrophilic conditions. For stereochemical control, employ chiral catalysts or additives (e.g., Lewis acids like ZnBr₂) to retain the (S)-configuration. Monitor reaction progress via TLC or HPLC . - Step 3: Esterification with tert-Butyl Groups
Use tert-butyl chloroformate in the presence of a base (e.g., DMAP) to esterify the carboxylic acid intermediate. Ensure anhydrous conditions to avoid hydrolysis .
Q. How to structurally characterize intermediates using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Assign peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons) and bromine (spin-spin coupling in H NMR). Use C NMR to confirm the ester carbonyl (~170 ppm) and Boc carbonyl (~155 ppm) . - Mass Spectrometry (MS):
High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for the target compound (e.g., C₁₄H₂₅BrN₂O₄⁺). Fragmentation patterns can verify the bromine position and Boc group retention . - Infrared (IR) Spectroscopy:
Confirm the presence of ester (C=O stretch ~1740 cm⁻¹) and Boc (N-H bend ~1530 cm⁻¹) functional groups .
Q. How to optimize bromination conditions to minimize side products?
Methodological Answer:
- Solvent Selection:
Use non-polar solvents (e.g., CCl₄) to favor radical bromination over electrophilic pathways. Alternatively, polar aprotic solvents (e.g., DMF) with controlled temperature (0–25°C) can suppress over-bromination . - Catalyst Screening:
Test Lewis acids (e.g., FeCl₃, AlCl₃) to enhance regioselectivity. For stereochemical fidelity, chiral auxiliaries or enantioselective catalysts (e.g., Cinchona alkaloids) may be required . - Workup and Purification:
Quench excess bromine with Na₂S₂O₃, followed by column chromatography (silica gel, hexane/EtOAc gradient) to isolate the desired product. Purity should exceed 95% (validated by HPLC) .
Advanced Research Questions
Q. How to resolve contradictions in stereochemical purity across synthetic batches?
Methodological Answer:
- Chiral HPLC Analysis:
Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to separate enantiomers. Compare retention times with a racemic standard to quantify enantiomeric excess (ee) . - Circular Dichroism (CD):
Correlate CD spectra with known (S)-configured analogs to confirm optical activity. Discrepancies in ee may stem from incomplete chiral induction during bromination or Boc protection steps . - X-ray Crystallography:
For definitive confirmation, grow single crystals of the compound (e.g., using slow evaporation in EtOAc/hexane) and solve the crystal structure. This resolves ambiguities in NMR-based assignments .
Q. How to analyze batch-to-batch variability in impurity profiles?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS):
Identify impurities via exact mass matching. For example, de-Boc products (Δm/z = -100 Da) or hydrolyzed esters (Δm/z = -56 Da) are common side products . - Forced Degradation Studies:
Expose the compound to stress conditions (heat, light, humidity) and monitor degradation pathways. LC-MS can reveal acid-sensitive Boc group hydrolysis or bromide displacement reactions . - Statistical Analysis:
Use multivariate analysis (e.g., PCA) on HPLC data to correlate impurity patterns with reaction parameters (e.g., temperature, catalyst loading). This identifies critical process controls .
Q. How to leverage this compound in complex molecule synthesis (e.g., peptidomimetics)?
Methodological Answer:
- Solid-Phase Peptide Synthesis (SPPS):
Incorporate the brominated intermediate as a side-chain-modified amino acid. Use Fmoc/t-Bu protection strategies to ensure compatibility with automated synthesizers . - Cross-Coupling Reactions:
Utilize the C5 bromine for Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic moieties. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in THF/H₂O . - Click Chemistry Applications:
Replace bromine with an azide group (via NaN₃ substitution) for CuAAC "click" reactions with alkynes. This enables bioconjugation or dendrimer synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
